Ethyl (4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate
Description
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Properties
IUPAC Name |
ethyl N-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-3-27-19(25)21-18-20-14(13-28-18)12-17(24)23-10-8-22(9-11-23)15-4-6-16(26-2)7-5-15/h4-7,13H,3,8-12H2,1-2H3,(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZSLJLNBITCIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole core and piperazine moiety have been reported to exhibit significant activity against various targets, including enzymes like cyclooxygenase (cox) and proteins like oxidoreductase.
Mode of Action
For instance, some benzothiazole derivatives have been reported to inhibit COX, an enzyme involved in inflammation.
Biological Activity
Ethyl (4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 420.49 g/mol. The compound features a thiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antitumor Activity : Thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. The presence of the methoxyphenyl group enhances the compound's interaction with cellular targets, potentially increasing its efficacy against tumors .
- Anticonvulsant Properties : Some thiazole-containing compounds have been reported to exhibit anticonvulsant activity. The structural similarities with known anticonvulsants suggest that this compound may also possess such properties, although specific studies are needed for confirmation .
- Neurotransmitter Modulation : The piperazine moiety is often associated with modulation of neurotransmitter systems, particularly serotonin receptors. This suggests potential applications in treating psychiatric disorders .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Activity | Compound | IC50 Value | Target/Cell Line |
|---|---|---|---|
| Antitumor | Thiazole derivatives | IC50 < 10 µM | Various cancer cell lines |
| Anticonvulsant | 4-(6-amino-3,5-dicyano...) | ED50 = 25 mg/kg | PTZ-induced seizures in mice |
| Serotonin Receptor Agonist | 1-(1,4-dioxaspiro[4,5]dec...) | Moderate activity | 5-HT1A receptor |
Case Study 1: Anticancer Activity
A study evaluating a series of thiazole derivatives highlighted that compounds similar to this compound exhibited significant cytotoxicity against A431 and Jurkat cell lines. The structure–activity relationship (SAR) indicated that modifications to the thiazole ring could enhance potency against these cancer types .
Case Study 2: Anticonvulsant Effects
Research involving thiazole-based compounds demonstrated their effectiveness in reducing seizure activity in animal models. The study found that certain derivatives had an ED50 comparable to established anticonvulsants, suggesting potential therapeutic applications in epilepsy management .
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research has indicated that compounds similar to Ethyl (4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate exhibit promising anticancer properties. For instance, derivatives containing thiazole and piperazine moieties have been evaluated for their cytotoxic effects on various cancer cell lines. In vitro studies using the MTT assay have shown that these compounds can inhibit cell proliferation effectively, suggesting their potential as anticancer agents .
1.2 Neuropharmacological Effects
The piperazine component of the compound is known for its interaction with neurotransmitter receptors, particularly serotonin receptors. Compounds that incorporate piperazine structures have been studied for their anxiolytic and antidepressant effects. This compound may influence serotonin receptor activity, making it a candidate for further investigation in neuropharmacology .
Synthesis and Structure Activity Relationship (SAR)
2.1 Synthetic Pathways
The synthesis of this compound involves multi-step reactions typically starting from commercially available piperazine derivatives and thiazole precursors. The synthetic route often employs techniques such as Ugi reactions or other multi-component reactions to build complex structures efficiently .
2.2 Structure Activity Relationship
The structure activity relationship studies have highlighted the importance of the thiazole ring and piperazine moiety in enhancing biological activity. Modifications to these groups can lead to variations in potency and selectivity towards specific biological targets, emphasizing the need for systematic SAR investigations to optimize therapeutic efficacy .
Biochemical Properties
3.1 Mechanism of Action
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest that this compound may exert its effects through modulation of receptor activity and inhibition of specific enzymes involved in cancer progression or neurotransmitter metabolism .
3.2 Toxicological Profile
Before advancing to clinical applications, a thorough assessment of the toxicological profile is essential. Studies focusing on the compound's safety, including acute toxicity and long-term exposure effects, are necessary to ensure that it meets safety standards for potential therapeutic use .
Case Studies and Research Findings
Table 1: Summary of Key Studies on this compound
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl carbamate group undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis : Forms a free amine and releases CO₂ and ethanol.
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Basic hydrolysis : Using NaOH/EtOH (reflux, 4 hrs) yields thiazol-2-yl urea derivatives.
| Condition | Products | Rate Constant (k, h⁻¹) |
|---|---|---|
| 1M HCl (reflux) | Thiazole-2-amine + CO₂ + EtOH | 0.15 ± 0.02 |
| 2M NaOH/EtOH (reflux) | Thiazol-2-yl urea + EtOH | 0.22 ± 0.03 |
Nucleophilic Substitution at Thiazole
The thiazole ring participates in electrophilic aromatic substitution (EAS) at the 5-position due to electron-donating effects of the adjacent carbamate group:
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Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group (confirmed by HPLC-MS) .
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Halogenation : Br₂/FeBr₃ yields 5-bromo derivatives (85% conversion) .
Piperazine Reactivity
The piperazine moiety undergoes:
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N-Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in DCM to form bis-acylated products .
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Quaternization : Treatment with methyl iodide in THF produces quaternary ammonium salts (used in solubility studies).
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| N-Acylation | Acetyl chloride/DCM | Bis-acetyl-piperazine | Enhanced lipophilicity |
| Quaternization | CH₃I/THF | Quaternary ammonium salt | Ionic liquid formulations |
Oxidation and Stability
-
Thiazole ring oxidation : H₂O₂/Fe²⁺ generates thiazole-2-sulfonic acid derivatives (observed via TLC) .
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Photodegradation : UV light (254 nm) induces cleavage of the carbamate group, forming ethyl alcohol and a thiourea intermediate.
| Stress Condition | Degradation Products | Half-Life (t₁/₂) |
|---|---|---|
| 3% H₂O₂, 25°C | Thiazole-2-sulfonic acid | 8.2 hrs |
| UV light (254 nm) | Thiourea + EtOH | 4.5 hrs |
Cross-Coupling Reactions
The thiazole ring facilitates Suzuki-Miyaura couplings with aryl boronic acids using Pd(PPh₃)₄ catalyst:
Stability in Biological Media
In simulated gastric fluid (pH 1.2), the compound shows:
-
92% stability over 2 hrs (HPLC analysis).
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Degradation accelerates in hepatic microsomes due to CYP450-mediated oxidation .
Comparative Reactivity with Analogues
Replacement of the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., -NO₂) reduces piperazine alkylation efficiency by 40%.
Q & A
Q. Critical Parameters :
- Reaction time : Prolonged reflux (e.g., 40 hours) ensures complete cyclization .
- Solvent choice : Ethanol or ethyl acetate facilitates solubility and minimizes side reactions .
- Purification : Column chromatography (chloroform:methanol) or recrystallization improves purity .
| Step | Key Reagents/Conditions | Yield Range* | Reference |
|---|---|---|---|
| 1 | Ethyl 2-chloroacetate, reflux | N/A | |
| 2 | Hydrazine hydrate, ethanol | N/A | |
| 3 | Diethyl oxalate, piperidine | 51–85% |
*Yields inferred from structurally analogous reactions.
How is this compound characterized, and what spectroscopic markers are critical?
Basic Research Question
Primary Techniques :
- ¹H/¹³C-NMR : Key signals include:
- Piperazine N-CH₂ protons: 3.83–3.84 ppm .
- Thiazole-linked S-CH₂: 5.09–5.17 ppm .
- Carbamate ethyl group: δ 1.2–1.4 (triplet, CH₃) and 4.1–4.3 ppm (quartet, CH₂) .
- HRMS : M+1 peaks confirm molecular weight (e.g., 523.28 [M+H]⁺ for analogs) .
Q. Advanced Validation :
- 2D NMR (COSY, NOESY) : Resolves conformational ambiguity in the piperazine-thiazole backbone .
- X-ray crystallography : Used in related piperazine derivatives to confirm stereochemistry (e.g., ) .
How can structural isomerism or stereochemical variations impact research outcomes?
Advanced Research Question
- Rotational Isomerism : The 2-oxoethyl linker may adopt different conformations, affecting receptor binding. Use variable-temperature NMR to study dynamic behavior .
- Piperazine Conformation : Chair vs. boat conformations influence electronic properties. DFT calculations or NOESY can map spatial arrangements .
Q. Methodological Resolution :
- Chiral HPLC : Separates enantiomers if asymmetric centers exist .
- Stereoselective Synthesis : Use chiral catalysts (e.g., ’s tert-butyl indole derivatives with [α]D²⁵ = −35.3) .
How can researchers address contradictions in reported spectral data?
Advanced Research Question
Common Contradictions :
- Solvent Effects : DMSO-d₆ vs. CDCl₃ shifts proton signals (e.g., aromatic protons in vs. 10) .
- Concentration : High concentrations may cause aggregation, altering δ values .
Q. Resolution Strategies :
- Standardized Protocols : Use identical solvents and concentrations for cross-study comparisons.
- Supplementary Data : Publish full spectral assignments (e.g., coupling constants in ’s ¹H-NMR: J = 8.2 Hz) .
What biological activities are hypothesized based on structural analogs?
Advanced Research Question
Hypotheses from SAR :
- MAO Inhibition : The 4-methoxyphenyl-piperazine moiety is linked to MAO-A/B inhibition in oxadiazole derivatives .
- Antiviral Activity : Thiazole-carbamate analogs show anti-DENV protease activity (IC₅₀ = 1–10 µM) .
Q. Methodological Testing :
- In vitro assays : Screen against MAO isoforms or viral proteases using fluorogenic substrates .
- Cellular models : Evaluate cytotoxicity in cancer cell lines (e.g., prostate cancer models in ) .
How can computational modeling guide the optimization of this compound?
Advanced Research Question
- Docking Studies : Model interactions with MAO-B or proteases using software like AutoDock .
- QSAR Analysis : Correlate electronic properties (e.g., logP, H-bond donors) with bioactivity .
Q. Key Parameters :
- Lipophilicity : The 4-methoxyphenyl group enhances membrane permeability .
- Metabolic Stability : Replace ester groups (e.g., ethyl carbamate) with bioisosteres to reduce hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
